3-methyl-N-phenyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methyl-N-phenyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide is a heterocyclic compound that belongs to the class of triazole derivatives. Triazole compounds are known for their diverse biological activities and have been extensively studied for their potential pharmacological applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-phenyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate nitriles or amidines.
Fusion with Pyridine Ring: The triazole ring is then fused with a pyridine ring through a series of condensation reactions, often involving the use of catalysts such as acids or bases.
Introduction of the Sulfonamide Group: The sulfonamide group is introduced through sulfonylation reactions, where sulfonyl chlorides react with amines in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
3-methyl-N-phenyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Acids, bases, metal catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
3-methyl-N-phenyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide has been studied for various scientific research applications:
Mechanism of Action
The mechanism of action of 3-methyl-N-phenyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
3-methyl-N-phenyl-[1,2,4]triazolo[4,3-a]quinoxaline: Similar structure but with a quinoxaline ring instead of a pyridine ring.
3-methyl-N-phenyl-[1,2,4]triazolo[4,3-a]pyrazine: Features a pyrazine ring, showing different biological activities.
3-methyl-N-phenyl-[1,2,4]triazolo[4,3-a]pyrimidine: Contains a pyrimidine ring, used in different pharmacological applications.
Uniqueness
3-methyl-N-phenyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide is unique due to its specific combination of a triazole ring fused with a pyridine ring and the presence of a sulfonamide group.
Properties
Molecular Formula |
C13H12N4O2S |
---|---|
Molecular Weight |
288.33 g/mol |
IUPAC Name |
3-methyl-N-phenyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide |
InChI |
InChI=1S/C13H12N4O2S/c1-10-14-15-13-8-7-12(9-17(10)13)20(18,19)16-11-5-3-2-4-6-11/h2-9,16H,1H3 |
InChI Key |
AOONNBJKFOJTTK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C2N1C=C(C=C2)S(=O)(=O)NC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.